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molecular formula C10H10N2O B8661391 1-(5-amino-1H-indol-3-yl)ethanone

1-(5-amino-1H-indol-3-yl)ethanone

Cat. No. B8661391
M. Wt: 174.20 g/mol
InChI Key: CARZFISDSVUPAM-UHFFFAOYSA-N
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Patent
US06951881B2

Procedure details

A suspension of 3-acetyl-5-nitroindole (3.0 g, 14.7 mmol) and Raney Nickel (3.0 g) in methanol is treated dropwise with hydrazine (0.7 g, 21.9 mmol) at 0° C., stirred under N2 for 1 h and filtered. The filtrate is concentrated in vacuo to afford the title product as an oil, 2.5 g (99% yield) identified by NMR and mass spectral analyses.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([N+:13]([O-])=O)[CH:11]=2)[NH:6][CH:5]=1)(=[O:3])[CH3:2].NN>[Ni].CO>[C:1]([C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([NH2:13])[CH:11]=2)[NH:6][CH:5]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)C1=CNC2=CC=C(C=C12)[N+](=O)[O-]
Name
Quantity
3 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
NN

Conditions

Stirring
Type
CUSTOM
Details
stirred under N2 for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C1=CNC2=CC=C(C=C12)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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